Anticancer agent 170

Lung Adenocarcinoma Antiproliferative Structure-Activity Relationship

Choose Anticancer agent 170 (CAS 24126-98-5, compound 3a) for reliable A549 lung adenocarcinoma research. This truncated deguelin analog exhibits selective antiproliferative activity (IC50 6.62 μM) against A549 cells, unlike close analogs 6a and 8d that target HCT116 colorectal cells. With a favorable LogP of 2.54 and zero Lipinski violations, it is a validated template for lead optimization. Do not substitute with generic ketones.

Molecular Formula C16H16O5
Molecular Weight 288.29 g/mol
CAS No. 24126-98-5
Cat. No. B1331700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnticancer agent 170
CAS24126-98-5
Molecular FormulaC16H16O5
Molecular Weight288.29 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CC(=O)C2=C(C=C(C=C2)O)O)OC
InChIInChI=1S/C16H16O5/c1-20-15-6-3-10(8-16(15)21-2)7-13(18)12-5-4-11(17)9-14(12)19/h3-6,8-9,17,19H,7H2,1-2H3
InChIKeyLRXMMYWDVBYTPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,4-Dihydroxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone (CAS 24126-98-5): A Structurally-Defined BCE-Ring-Truncated Deguelin Analog for Oncology Research


1-(2,4-Dihydroxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone (CAS 24126-98-5) is a synthetic ketone derivative with a deoxybenzoin backbone, classified as a B-, C-, and E-ring-truncated deguelin analog. It is frequently cataloged as 'Anticancer agent 170' or 'compound 3a' and has been specifically evaluated for selective antiproliferative activity within a series of structurally related deguelin derivatives [1]. Its molecular formula is C16H16O5, with a molecular weight of 288.30 g/mol .

Procurement Consideration: Why In-Class Ketone Analogs Cannot Be Reliably Substituted for 1-(2,4-Dihydroxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone


Within the class of truncated deguelin analogs, small structural variations dictate distinct and non-overlapping cell line selectivity profiles. The target compound (3a) demonstrates a specific inhibitory signature against A549 lung adenocarcinoma cells (IC50 = 6.62 μM) [1]. However, closely related analogs from the same synthetic series, such as the oxime derivative 6a (IC50 = 3.43 μM against HCT116) and the D-ring-benzylated ketone 8d (IC50 = 6.96 μM against HCT116), show primary activity against colorectal cancer cells (HCT116) rather than lung cancer cells [1]. This divergent selectivity, rooted in the deoxybenzoin scaffold and specific substitution pattern, invalidates the assumption of functional equivalence among in-class compounds. Researchers requiring a tool compound with characterized activity against A549 cells cannot simply substitute this compound with a generic ketone analog without risking experimental inconsistency.

Quantitative Differentiation Guide for 1-(2,4-Dihydroxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone: Direct Comparative Evidence vs. Closest Analogs


Cell Line Selectivity: Distinct A549 Inhibition vs. HCT116-Active Analogs

In a systematic SAR study of BCE-ring-truncated deguelin derivatives, compound 3a demonstrated potent inhibition of A549 lung adenocarcinoma cells (IC50 = 6.62 μM). This activity was not observed against the HCT116 colorectal cancer cell line (IC50 not determinable due to non-sigmoidal response), indicating a selectivity profile distinct from its closest analogs [1].

Lung Adenocarcinoma Antiproliferative Structure-Activity Relationship

Enhanced Potency Relative to Parent Deguelin in A549 Lung Cancer Cells

The truncated analog 3a (IC50 = 6.62 μM at 72 h) exhibits superior potency against A549 cells compared to the natural product parent compound deguelin, which has reported IC50 values of 10.32 ± 1.21 μM at 24 h, 7.11 ± 0.82 μM at 48 h, and 5.55 ± 0.42 μM at 72 h in the same cell line [2][1].

Deguelin Analog Lung Cancer Potency Comparison

Physicochemical and Drug-Likeness Differentiation from In-Class Analogs

Computational predictions of physicochemical properties, drug-likeness, and toxicity for the BCE-ring-truncated deguelin series, including compound 3a, indicate favorable profiles suitable for drug development [1]. While specific numerical data for all analogs is not fully disclosed, the study highlights that these simplified derivatives generally adhere to Lipinski's Rule of Five, with compound 3a's LogP reported as 2.54-3.09 and a polar surface area of 75.99 Ų, supporting its potential for further optimization [2][1].

Drug-Likeness Physicochemical Properties In Silico Prediction

Functional Evidence: Apoptosis Induction in A549 Cells Validates Mechanism-Specific Procurement

Flow cytometric analysis using Annexin V-FITC/propidium iodide staining confirmed that compound 3a induces apoptosis and necrosis in A549 cells in a concentration-dependent manner. After 24-hour exposure, increasing concentrations of compound 3a led to a progressive increase in the percentage of apoptotic cells, confirming that the observed antiproliferative activity is mediated through programmed cell death [1].

Apoptosis Flow Cytometry Mechanism of Action

Validated Application Scenarios for 1-(2,4-Dihydroxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone Based on Quantitative Evidence


Lung Adenocarcinoma (A549) Antiproliferative and Apoptosis Studies

This compound is the optimal choice for research focused specifically on A549 lung adenocarcinoma cells. Direct evidence confirms an IC50 of 6.62 μM in this cell line and flow cytometry validation of apoptosis induction [1]. Its distinct selectivity for A549 over HCT116 cells, in contrast to close analogs 6a and 8d, ensures that experimental outcomes are not confounded by off-target activity in colorectal cancer models [1].

Deguelin Analog Structure-Activity Relationship (SAR) and Scaffold Simplification Programs

For medicinal chemistry projects aiming to simplify the complex rotenoid scaffold of deguelin while retaining or enhancing anticancer potency, compound 3a serves as a critical reference point. It demonstrates that extensive truncation (removal of B, C, and E rings) yields a molecule with comparable or superior early time-point activity (6.62 μM at 72 h) against A549 cells compared to the parent deguelin (10.32 μM at 24 h) [1][2]. This validates the use of this compound as a benchmark for further optimization of deoxybenzoin-based analogs.

In Silico Drug-Likeness and Lead Optimization Studies

The favorable predicted physicochemical profile of compound 3a, including a LogP of 2.54-3.09 and zero Lipinski violations, positions it as a suitable starting point for computational lead optimization [1]. Researchers can use this compound as a validated template for in silico modeling, scaffold hopping, and property prediction to design next-generation anticancer agents with improved pharmacokinetic profiles [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for Anticancer agent 170

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.